molecular formula C8H16O2 B3045096 (4-Methoxycyclohexyl)methanol CAS No. 101869-74-3

(4-Methoxycyclohexyl)methanol

Cat. No. B3045096
M. Wt: 144.21 g/mol
InChI Key: NCHJRCMIGDFPBX-UHFFFAOYSA-N
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Patent
US05972552

Procedure details

Modified polyvinylbutryal containing a pendant group with cyclohexanol was prepared by the reaction of PVB with tetrahydropyranyl (THP) protected bromomethylcyclohexanol, followed by acid hydrolysis of the THP protection group. The THP-protected cyclohexanol-containing moiety was prepared by the following reaction sequence: 4-Methoxycyclohexanoic acid was reduced with borane-tetrahydrofuran complex to obtain 4-bromomethyl-cyclohexanol. This compound was treated with phosphorus tribromide to obtain the corresponding bromo compound. This bromo compound was reacted with trimethylsilyliodide to cleave the methoxy group to obtain 4-bromomethyl-cyclohexanol, which in turn was treated with dihyhdropyran to obtain the tetrahydropyranyl-protected bromomethylcyclohexanol. This preparation is represented by the following reaction scheme and further described in paragraphs a-d below. ##STR15## a) Preparation of 4-bromomethylcyclohexanol (C-3): 4-Methoxycyclohexanoic acid (13.0 g) was dissolved in THF (20 g), and cooled with ice. Then, borane-tetrahydrofuran complex (80 ml of 1M solution) was added and stirred overnight. Excess borane was destroyed by adding 15 ml of water dropwise until no effervescence was observed. The solution was then neutralized with potassium carbonate. The THF layer was dried over anhydrous magnesium sulfate and filtered. The solvent from the filtrate was removed under vacuum to obtain the desired 4-methoxycyclohexylmethanol (12.0 g).
[Compound]
Name
tetrahydropyranyl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
13 g
Type
reactant
Reaction Step Three
[Compound]
Name
THF
Quantity
20 g
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
BrCC1CCC(O)CC1.[CH3:10][O:11][CH:12]1[CH2:17][CH2:16][CH:15]([C:18](O)=[O:19])[CH2:14][CH2:13]1>>[CH3:10][O:11][CH:12]1[CH2:17][CH2:16][CH:15]([CH2:18][OH:19])[CH2:14][CH2:13]1

Inputs

Step One
Name
tetrahydropyranyl
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrCC1CCC(CC1)O
Step Three
Name
Quantity
13 g
Type
reactant
Smiles
COC1CCC(CC1)C(=O)O
Name
THF
Quantity
20 g
Type
solvent
Smiles

Conditions

Stirring
Type
CUSTOM
Details
stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was treated with dihyhdropyran
CUSTOM
Type
CUSTOM
Details
This preparation is represented by the following reaction scheme
TEMPERATURE
Type
TEMPERATURE
Details
cooled with ice
ADDITION
Type
ADDITION
Details
Then, borane-tetrahydrofuran complex (80 ml of 1M solution) was added
CUSTOM
Type
CUSTOM
Details
Excess borane was destroyed
ADDITION
Type
ADDITION
Details
by adding 15 ml of water dropwise until no effervescence
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The THF layer was dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The solvent from the filtrate was removed under vacuum

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
COC1CCC(CC1)CO
Measurements
Type Value Analysis
AMOUNT: MASS 12 g
YIELD: CALCULATEDPERCENTYIELD 101.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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